Enhanced Lipophilicity vs. 5-Benzyl Analog
The 4-ethoxy substituent on the benzyl group significantly modulates lipophilicity. The target compound, 5-(4-Ethoxybenzyl)-1,3-thiazol-2-amine, has a calculated LogP of 2.7148 . In contrast, the simpler 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) exhibits a lower LogP, with reported values ranging from 2.30 to 2.316 . This difference of approximately +0.4 log units indicates a measurable increase in lipophilicity conferred by the ethoxy group.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.7148 |
| Comparator Or Baseline | 5-benzyl-1,3-thiazol-2-amine: LogP = 2.316 |
| Quantified Difference | Δ LogP = +0.3988 (Target is more lipophilic) |
| Conditions | In silico prediction; values sourced from vendor technical datasheets |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and bioavailability; selecting the correct analog with the precise LogP is critical for optimizing ADME profiles in drug discovery campaigns.
